4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by a fused ring system that includes a quinoline moiety and a dihydrobenzoquinolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be achieved through several methods. One common approach involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (98%) . This method is efficient and yields the desired quinolinone structure through the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinolinone analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Scientific Research Applications
4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and interaction dynamics are essential to understand its biological effects fully.
Comparison with Similar Compounds
Similar Compounds
- Benzo[cd]indol-2(1H)-ones
- Pyrrolo[4,3,2-de]quinolin-2(1H)-ones
- 2,3-Dihydro-furo[3,2-h]quinolines
Uniqueness
4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
4-(2-methylphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-13-6-2-4-8-15(13)18-12-19(22)21-20-16-9-5-3-7-14(16)10-11-17(18)20/h2-11,18H,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOLBKROSQHZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC3=C2C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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